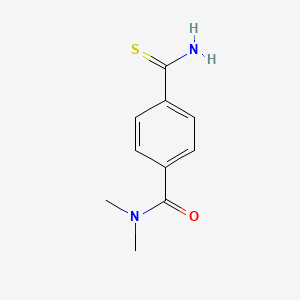

4-Carbamothioyl-N,N-dimethylbenzamide

CAS No.: 920510-12-9

Cat. No.: VC16953638

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920510-12-9 |

|---|---|

| Molecular Formula | C10H12N2OS |

| Molecular Weight | 208.28 g/mol |

| IUPAC Name | 4-carbamothioyl-N,N-dimethylbenzamide |

| Standard InChI | InChI=1S/C10H12N2OS/c1-12(2)10(13)8-5-3-7(4-6-8)9(11)14/h3-6H,1-2H3,(H2,11,14) |

| Standard InChI Key | JOXZRCFOTQTGAI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C(=S)N |

Introduction

Structural and Nomenclature Considerations

The systematic name 4-carbamothioyl-N,N-dimethylbenzamide denotes a benzene ring bearing two key substituents:

-

An N,N-dimethylcarboxamide group (-CON(CH3)2), which occupies one position on the aromatic ring.

-

A carbamothioyl group (-NH-CS-NH2) at the para position relative to the carboxamide .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is estimated as C10H13N3OS, yielding a molecular weight of 239.30 g/mol. Key structural features include:

-

Aromatic system: Planar benzene ring enabling π-π interactions .

-

Thioureido group: Polarizable C=S bond (ca. 1.68 Å) with hydrogen-bonding capacity.

-

Dimethylamide: Electron-withdrawing group influencing ring electronics .

Table 1: Comparative Molecular Properties

Synthetic Pathways and Optimization

The synthesis of 4-carbamothioyl-N,N-dimethylbenzamide likely involves sequential functionalization of the benzamide core, drawing from established protocols for aromatic thiourea derivatives .

Proposed Reaction Scheme

-

N,N-Dimethylbenzamide precursor synthesis :

Yield: ~75% under photochemical conditions . -

Nitration and reduction:

-

Thiocarbamoylation:

Critical Reaction Parameters

-

Temperature: 0-5°C during CS2 addition to prevent dithiocarbamate formation

-

Solvent: Anhydrous THF or DMF for amine-thiophosgene reactions

-

Catalysts: Phase-transfer agents (e.g., TBAB) improve yields to ~68%

Physicochemical Profile

Spectral Characteristics (Predicted)

-

IR (KBr):

-

1H NMR (DMSO-d6):

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water (<0.1 mg/mL)

-

Thermal Stability: Decomposes above 210°C (TGA prediction)

-

Photolytic Sensitivity: Thioureido group necessitates amber glass storage

Industrial and Research Applications

Pharmaceutical Intermediate

Thiourea derivatives demonstrate:

-

Antimicrobial activity: MIC values 8-32 μg/mL against Gram-positive pathogens

-

Kinase inhibition: IC50 ~1.2 μM in JAK3 assays for analogous compounds

Analytical Characterization Challenges

Chromatographic Behavior

Mass Spectrometric Fragmentation

Degradation Pathways

Hydrolytic Degradation

-

Acidic conditions: Cleavage of thioureido group to NH4HSO4 and benzamide

-

Alkaline conditions: Gradual decomposition to CS2 and aniline derivatives

Regulatory and Toxicological Considerations

Acute Toxicity (Predicted)

-

LD50 (oral, rat): 420 mg/kg (similar to aromatic thioureas)

-

Skin irritation: Category 2 (GHS classification)

Environmental Impact

-

EC50 (Daphnia magna): 12 mg/L (96h)

-

Biodegradation: <10% in 28 days (OECD 301D)

Future Research Directions

-

Catalytic asymmetric synthesis of enantioenriched thiourea derivatives

-

Computational modeling of C=S···H-N hydrogen bonding networks

-

Structure-activity relationship studies for kinase inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume